MLN8054

Catalog No.
S548708
CAS No.
869363-13-3
M.F
C25H15ClF2N4O2
M. Wt
476.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN8054

CAS Number

869363-13-3

Product Name

MLN8054

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimidol(5,4-d)(2)benzazepin-2-yl)amino)benzoic acid, MLN8054

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

The exact mass of the compound 4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid is 476.08516 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MLN8054 is a benzazepine-derived, orally bioavailable, ATP-competitive small-molecule inhibitor highly selective for Aurora A kinase. With a molecular weight of 476.87 g/mol and an established solubility profile (≥24 mg/mL in DMSO), it serves as a critical tool compound for isolating Aurora A-dependent mitotic pathways in laboratory workflows. Unlike later-generation clinical candidates, MLN8054 possesses a specific pharmacokinetic and off-target binding profile, including measurable GABA_A α-1 receptor affinity and high brain partitioning. This makes it an indispensable baseline material for researchers requiring precise replication of early-generation Aurora A inhibition phenotypes, specific CNS-penetrant models, or highly selective in vitro cell cycle synchronization without the confounding effects of pan-Aurora inhibition [1].

Generic substitution of MLN8054 with pan-Aurora inhibitors (such as VX-680) or its direct successor (MLN8237/Alisertib) fundamentally alters experimental outcomes and invalidates comparative assays. Procuring a pan-Aurora inhibitor results in the simultaneous suppression of both Aurora A and Aurora B, shifting the cellular phenotype from targeted G2/M arrest and monopolar spindle formation to confounding polyploidy and endoreduplication. Conversely, substituting MLN8054 with MLN8237 introduces a different pharmacokinetic baseline; MLN8237 was specifically engineered to reduce brain partitioning and alter GABA_A receptor affinity. For laboratories conducting historical baseline replications, neuro-oncology penetration studies, or strict structure-activity relationship (SAR) benchmarking, failing to procure the exact MLN8054 chemical structure compromises assay reproducibility and prevents accurate cross-study validation [1].

Target Selectivity: MLN8054 vs. Pan-Aurora Inhibitor VX-680

When selecting an Aurora kinase inhibitor for specific pathway isolation, MLN8054 demonstrates superior target discrimination compared to the pan-Aurora inhibitor VX-680. Quantitative enzymatic assays reveal that MLN8054 inhibits Aurora A with an IC50 of 4 nM while maintaining an IC50 of 175 nM for Aurora B, yielding a >40-fold selectivity window [1]. In contrast, VX-680 inhibits Aurora A at 0.6 nM and Aurora B at 18 nM, effectively acting as a dual inhibitor in standard cellular assays [2]. This lack of selectivity in VX-680 induces mixed phenotypes, whereas MLN8054 strictly enforces monopolar spindle formation without immediate polyploidy.

Evidence DimensionAurora A vs. Aurora B Selectivity Ratio
Target Compound DataMLN8054 (>40-fold selectivity; Aurora A IC50 = 4 nM, Aurora B IC50 = 175 nM)
Comparator Or BaselineVX-680 (Pan-inhibitor; Aurora A IC50 = 0.6 nM, Aurora B IC50 = 18 nM)
Quantified DifferenceMLN8054 provides a >40-fold functional selectivity window for Aurora A, whereas VX-680 acts as a dual inhibitor at working concentrations, confounding phenotypic readouts.
ConditionsIn vitro recombinant kinase ATP-competitive binding assays.

Procurement of MLN8054 ensures researchers can isolate Aurora A-specific cellular mechanisms without the confounding polyploidy induced by off-target Aurora B inhibition.

Pharmacodynamic Baseline: MLN8054 vs. MLN8237 (Alisertib) in Off-Target Binding

MLN8054 is structurally distinct from its successor, MLN8237 (Alisertib), particularly regarding its off-target interaction with the GABA_A α-1 benzodiazepine site. MLN8054 exhibits a GABA_A binding IC50 of 330 nM and high brain partitioning (brain/plasma AUC ratio of 0.23 in SD rats). In contrast, MLN8237 was optimized to reduce this liability, showing a GABA_A IC50 of 490 nM and significantly lower CNS penetration. For laboratories specifically studying the neurotoxicity of early benzazepine kinase inhibitors or requiring a highly CNS-penetrant Aurora A inhibitor for specialized in vivo models, MLN8054 is the mandatory procurement choice over the newer clinical analog [1].

Evidence DimensionGABA_A α-1 receptor binding and CNS partitioning
Target Compound DataMLN8054 (GABA_A IC50 = 330 nM; Brain/Plasma AUC ratio = 0.23)
Comparator Or BaselineMLN8237 / Alisertib (GABA_A IC50 = 490 nM; reduced brain partitioning)
Quantified DifferenceMLN8054 demonstrates ~32% stronger affinity for the GABA_A receptor and higher CNS penetrance compared to the optimized MLN8237.
ConditionsPerkinElmer General SEP panel and in vivo Sprague-Dawley rat pharmacokinetic models.

Buyers conducting historical SAR benchmarking or neuro-oncology research must procure MLN8054 to accurately replicate the specific CNS-penetrant pharmacokinetic profile lost in later-generation analogs.

In Vivo Formulation Compatibility and Processability

The practical utility of a kinase inhibitor in preclinical models depends heavily on its formulation compatibility. MLN8054 has an established, highly reproducible dosing vehicle protocol that guarantees quantitative oral bioavailability. Specifically, formulating MLN8054 as a sodium salt in 10% 2-HP-β-CD (hydroxypropyl-beta-cyclodextrin) with 3.5% NaHCO3 allows for stable oral administration at 30 mg/kg. This optimized protocol yields a low clearance rate and a 4-hour terminal half-life in rat models. Attempting to use generic aqueous buffers or unoptimized DMSO suspensions results in precipitation and erratic plasma concentrations, making the procurement of high-purity MLN8054 and adherence to its specific cyclodextrin formulation critical for reproducible xenograft outcomes [1].

Evidence DimensionPharmacokinetic stability and oral bioavailability
Target Compound DataMLN8054 formulated in 10% 2-HP-β-CD / 3.5% NaHCO3 (Quantitative oral bioavailability, 4h half-life)
Comparator Or BaselineUnoptimized aqueous or generic DMSO suspensions (Erratic absorption, precipitation)
Quantified DifferenceThe specific cyclodextrin formulation ensures consistent systemic exposure and prevents the high dosing variability of standard aqueous suspensions.
ConditionsOral dosing (30 mg/kg) in in vivo rat and mouse xenograft models.

Utilizing the exact, validated MLN8054 compound with its established cyclodextrin vehicle ensures reliable, reproducible pharmacokinetic delivery, preventing costly failures in late-stage in vivo animal models.

Historical SAR and Off-Target Toxicity Benchmarking

Because MLN8054 possesses a well-documented off-target affinity for the GABA_A α-1 receptor (IC50 = 330 nM), it is the premier reference standard for laboratories studying the structural basis of benzodiazepine-like side effects in kinase inhibitors. Procuring MLN8054 allows toxicologists to baseline the somnolence and CNS-penetrant phenotypes that drove the development of next-generation inhibitors like MLN8237 [1].

Aurora A-Specific Mitotic Pathway Isolation

In fundamental cell cycle research, distinguishing the roles of Aurora A (centrosome maturation) from Aurora B (chromosome segregation) is critical. MLN8054's >40-fold selectivity for Aurora A makes it the ideal tool compound to induce monopolar spindles and G2/M arrest without triggering the immediate polyploidy and cytokinesis failure characteristic of pan-Aurora inhibitors like VX-680 [2].

Standardized In Vivo Xenograft Efficacy Models

For contract research organizations (CROs) and translational labs requiring a reliable positive control for Aurora A inhibition in vivo, MLN8054 is highly valuable. Its established formulation protocol (10% 2-HP-β-CD with 3.5% NaHCO3) ensures quantitative oral bioavailability and reproducible tumor growth inhibition in HCT-116 and PC-3 xenograft models, minimizing vehicle-related dosing artifacts[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

476.0851598 Da

Monoisotopic Mass

476.0851598 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BX854EHD63

Pharmacology

Aurora Kinase Inhibitor MLN8054 is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Auora kinase inhibitor MLN8054 binds to and inhibits Aurora kinase A, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A localizes in mitosis to the spindle poles and to spindle microtubules and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

Mechanism of Action

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines.

Other CAS

869363-13-3

Wikipedia

Mln8054

Dates

Last modified: 08-15-2023
1: Kwiatkowski N, Deng X, Wang J, Tan L, Villa F, Santaguida S, Huang HC, Mitchison T, Musacchio A, Gray N. Selective Aurora Kinase Inhibitors Identified Using a Taxol-Induced Checkpoint Sensitivity Screen. ACS Chem Biol. 2011 Oct 21. [Epub ahead of print] PubMed PMID: 21992004.
2: Emery A, Sorrell DA, Lawrence S, Easthope E, Stockdale M, Jones DO, Zheleva D, Scaerou F, Glover DM. A novel cell-based, high-content assay for phosphorylation of Lats2 by Aurora A. J Biomol Screen. 2011 Sep;16(8):925-31. Epub 2011 Jul 25. PubMed PMID: 21788394.
3: Moretti L, Niermann K, Schleicher S, Giacalone NJ, Varki V, Kim KW, Kopsombut P, Jung DK, Lu B. MLN8054, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation. Int J Radiat Oncol Biol Phys. 2011 Jul 15;80(4):1189-97. Epub 2011 Apr 20. PubMed PMID: 21514073.
4: Wunderlich A, Fischer M, Schlosshauer T, Ramaswamy A, Greene BH, Brendel C, Doll D, Bartsch D, Hoffmann S. Evaluation of Aurora kinase inhibition as a new therapeutic strategy in anaplastic and poorly differentiated follicular thyroid cancer. Cancer Sci. 2011 Apr;102(4):762-8. doi: 10.1111/j.1349-7006.2011.01853.x. Epub 2011 Feb 17. PubMed PMID: 21214672.
5: Chakravarty A, Shinde V, Tabernero J, Cervantes A, Cohen RB, Dees EC, Burris H, Infante JR, Macarulla T, Elez E, Andreu J, Rodriguez-Braun E, Rosello S, von Mehren M, Meropol NJ, Langer CJ, ONeil B, Bowman D, Zhang M, Danaee H, Faron-Yowe L, Gray G, Liu H, Pappas J, Silverman L, Simpson C, Stringer B, Tirrell S, Veiby OP, Venkatakrishnan K, Galvin K, Manfredi M, Ecsedy JA. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for MLN8054, a small-molecule inhibitor of Aurora A kinase. Cancer Res. 2011 Feb 1;71(3):675-85. Epub 2010 Dec 10. PubMed PMID: 21148750.
6: Macarulla T, Cervantes A, Elez E, Rodríguez-Braun E, Baselga J, Roselló S, Sala G, Blasco I, Danaee H, Lee Y, Ecsedy J, Shinde V, Chakravarty A, Bowman D, Liu H, Eton O, Fingert H, Tabernero J. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics. Mol Cancer Ther. 2010 Oct;9(10):2844-52. Epub 2010 Aug 19. PubMed PMID: 20724522.
7: Dees EC, Infante JR, Cohen RB, O'Neil BH, Jones S, von Mehren M, Danaee H, Lee Y, Ecsedy J, Manfredi M, Galvin K, Stringer B, Liu H, Eton O, Fingert H, Burris H. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2011 Apr;67(4):945-54. Epub 2010 Jul 7. PubMed PMID: 20607239; PubMed Central PMCID: PMC3026871.
8: Sloane DA, Trikic MZ, Chu ML, Lamers MB, Mason CS, Mueller I, Savory WJ, Williams DH, Eyers PA. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors MLN8054 and MLN8237. ACS Chem Biol. 2010 Jun 18;5(6):563-76. PubMed PMID: 20426425.
9: Huck JJ, Zhang M, McDonald A, Bowman D, Hoar KM, Stringer B, Ecsedy J, Manfredi MG, Hyer ML. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo. Mol Cancer Res. 2010 Mar;8(3):373-84. Epub 2010 Mar 2. PubMed PMID: 20197380.
10: Dodson CA, Kosmopoulou M, Richards MW, Atrash B, Bavetsias V, Blagg J, Bayliss R. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design. Biochem J. 2010 Mar 15;427(1):19-28. Erratum in: Biochem J. 2010;427(3):551. PubMed PMID: 20067443.
11: Shang X, Burlingame SM, Okcu MF, Ge N, Russell HV, Egler RA, David RD, Vasudevan SA, Yang J, Nuchtern JG. Aurora A is a negative prognostic factor and a new therapeutic target in human neuroblastoma. Mol Cancer Ther. 2009 Aug;8(8):2461-9. Epub 2009 Aug 11. PubMed PMID: 19671766.
12: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.
13: Scutt PJ, Chu ML, Sloane DA, Cherry M, Bignell CR, Williams DH, Eyers PA. Discovery and exploitation of inhibitor-resistant aurora and polo kinase mutants for the analysis of mitotic networks. J Biol Chem. 2009 Jun 5;284(23):15880-93. Epub 2009 Apr 9. PubMed PMID: 19359241; PubMed Central PMCID: PMC2708884.
14: Wysong DR, Chakravarty A, Hoar K, Ecsedy JA. The inhibition of Aurora A abrogates the mitotic delay induced by microtubule perturbing agents. Cell Cycle. 2009 Mar 15;8(6):876-88. Epub 2009 Mar 21. PubMed PMID: 19221504.
15: Li J, Anderson MG, Tucker LA, Shen Y, Glaser KB, Shah OJ. Inhibition of Aurora B kinase sensitizes a subset of human glioma cells to TRAIL concomitant with induction of TRAIL-R2. Cell Death Differ. 2009 Mar;16(3):498-511. Epub 2008 Dec 12. PubMed PMID: 19079141.
16: Dar AA, Belkhiri A, Ecsedy J, Zaika A, El-Rifai W. Aurora kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells. Cancer Res. 2008 Nov 1;68(21):8998-9004. PubMed PMID: 18974145; PubMed Central PMCID: PMC2587495.
17: LeRoy PJ, Hunter JJ, Hoar KM, Burke KE, Shinde V, Ruan J, Bowman D, Galvin K, Ecsedy JA. Localization of human TACC3 to mitotic spindles is mediated by phosphorylation on Ser558 by Aurora A: a novel pharmacodynamic method for measuring Aurora A activity. Cancer Res. 2007 Jun 1;67(11):5362-70. PubMed PMID: 17545617.
18: Hoar K, Chakravarty A, Rabino C, Wysong D, Bowman D, Roy N, Ecsedy JA. MLN8054, a small-molecule inhibitor of Aurora A, causes spindle pole and chromosome congression defects leading to aneuploidy. Mol Cell Biol. 2007 Jun;27(12):4513-25. Epub 2007 Apr 16. PubMed PMID: 17438137; PubMed Central PMCID: PMC1900054.
19: Manfredi MG, Ecsedy JA, Meetze KA, Balani SK, Burenkova O, Chen W, Galvin KM, Hoar KM, Huck JJ, LeRoy PJ, Ray ET, Sells TB, Stringer B, Stroud SG, Vos TJ, Weatherhead GS, Wysong DR, Zhang M, Bolen JB, Claiborne CF. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proc Natl Acad Sci U S A. 2007 Mar 6;104(10):4106-11. Epub 2007 Feb 23. PubMed PMID: 17360485; PubMed Central PMCID: PMC1820716.

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